Benzenesulfonamide, monosodium salt Benzenesulfonamide, monosodium salt
Brand Name: Vulcanchem
CAS No.: 18522-93-5
VCID: VC21360555
InChI: InChI=1S/C6H6NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H-,7,8,9);/q-1;+1
SMILES: C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+]
Molecular Formula: C6H7NNaO2S+
Molecular Weight: 179.17 g/mol

Benzenesulfonamide, monosodium salt

CAS No.: 18522-93-5

Cat. No.: VC21360555

Molecular Formula: C6H7NNaO2S+

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, monosodium salt - 18522-93-5

Specification

CAS No. 18522-93-5
Molecular Formula C6H7NNaO2S+
Molecular Weight 179.17 g/mol
IUPAC Name sodium;benzenesulfonylazanide
Standard InChI InChI=1S/C6H6NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H-,7,8,9);/q-1;+1
Standard InChI Key PTMQOXHDUDYMHB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+]

Introduction

Chemical Identity and Structure

Benzenesulfonamide, monosodium salt (CAS Number: 18522-93-5) is characterized by the molecular formula C6H6NNaO2S, with alternative representations sometimes showing C6H7NNaO2S+ . This compound represents the sodium salt derivative of benzenesulfonamide, where a sodium ion associates with the deprotonated sulfonamide group. The structure consists of a benzene ring directly attached to a sulfonamide group (SO2NH), with the hydrogen of the sulfonamide replaced by sodium, enhancing the compound's water solubility compared to its non-salt counterpart.

The monosodium salt formation significantly alters the chemical behavior of benzenesulfonamide by improving its dissolution characteristics while maintaining the core reactivity of the sulfonamide functional group. This salt formation represents a common pharmaceutical modification strategy to enhance bioavailability and stability of sulfonamide-containing compounds.

Physical and Chemical Properties

Benzenesulfonamide, monosodium salt exhibits distinct physical and chemical properties that influence its applications in various fields. The comprehensive physical data is presented in the following table:

PropertyValue
Molecular Weight180.18 g/mol
Density1.327 g/cm³
Boiling Point315.5°C at 760 mmHg
Flash Point144.6°C
LogP2.11510
PSA (Polar Surface Area)68.54000
HS Code2935009090

These properties are derived from analytical characterization and theoretical calculations, providing essential information for handling and application development . The compound's relatively high boiling point reflects the strong intermolecular forces characteristic of ionic compounds. The moderate LogP value indicates a balance between hydrophilic and lipophilic properties, which is typical for sulfonamide derivatives with pharmaceutical applications.

Applications and Uses

Benzenesulfonamide, monosodium salt serves multiple functions across industrial and pharmaceutical sectors. Its applications include:

Pharmaceutical Applications

As a structural analog to clinically relevant sulfonamides, this compound and its derivatives are investigated for potential biological activity. Sulfonamide derivatives are known for their antibacterial properties, with mechanisms involving the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This mechanism parallels that of widely used sulfa drugs in treating bacterial infections.

Chemical Synthesis

In organic synthesis, benzenesulfonamide, monosodium salt functions as:

  • A reactive intermediate in the preparation of more complex sulfonamide derivatives

  • A sulfonylating agent in various organic transformations

  • A protecting group for amines in multistep syntheses

Analytical Chemistry

Toxicological Profile

The toxicological profile of sulfonamide compounds informs safety considerations for handling and application development. While direct toxicological data for benzenesulfonamide, monosodium salt is limited, studies on the closely related benzenesulfonamide provide valuable insights.

A 28-day repeated oral toxicity study in rats administered benzenesulfonamide at doses of 0, 6, 30, and 150 mg/kg body weight/day revealed:

  • Decreased body weight and food consumption at 30 and 150 mg/kg bw/day in both sexes

  • Hyperplasia of transitional cells in the urinary bladder at doses ≥30 mg/kg bw/day

  • Liver effects at 150 mg/kg bw/day, including increased relative organ weight with centrilobular hypertrophy

  • Mineralization in the kidney and lung at 150 mg/kg bw/day

  • A No Observed Adverse Effect Level (NOAEL) of 6 mg/kg bw/day

Structural Analogs and Related Compounds

Several compounds share structural similarities with benzenesulfonamide, monosodium salt, including:

Sulfamethazine Sodium Salt

Sulfamethazine sodium salt (CAS: 1981-58-4) represents a more complex sulfonamide derivative containing a pyrimidine ring. Its molecular formula is C12H13N4NaO2S, with applications primarily in veterinary medicine as an antimicrobial agent .

4-Amino-benzenesulfonamide, Monosodium Salt

This variant (CAS: 10103-15-8) incorporates an amino group at the para position of the benzene ring, conferring different reactivity and biological properties compared to the unsubstituted benzenesulfonamide sodium salt .

4-Amino-benzenesulfonic Acid Monosodium Salt

Also known as sodium sulfanilate (CAS: 515-74-2), this compound differs from benzenesulfonamide, monosodium salt in having a sulfonic acid (SO3H) group rather than a sulfonamide (SO2NH2) group. It is produced by sulfonation of aniline followed by neutralization .

Analytical Characterization

Benzenesulfonamide, monosodium salt can be characterized using various analytical techniques. Pharmaceutical-grade sulfonamides are typically identified through:

  • Infrared (IR) absorption spectrophotometry

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry (MS)

These methods enable verification of compound identity, assessment of purity, and detection of potential impurities or degradation products. For sodium salts of sulfonamides, additional techniques such as atomic absorption spectroscopy may be employed to quantify sodium content .

Research Perspectives and Future Directions

Current research involving benzenesulfonamide derivatives focuses on:

  • Structure-activity relationship studies to enhance therapeutic efficacy

  • Development of novel synthetic methodologies for functionalized sulfonamides

  • Investigation of potential applications beyond traditional antibacterial uses

The continued exploration of sulfonamide chemistry remains relevant to pharmaceutical research, particularly as concerns about antimicrobial resistance drive the search for new antibacterial agents with novel mechanisms of action.

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